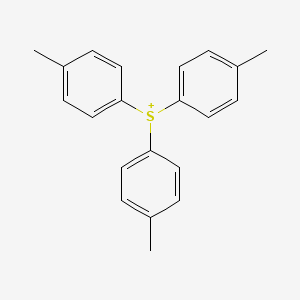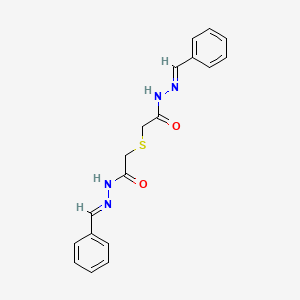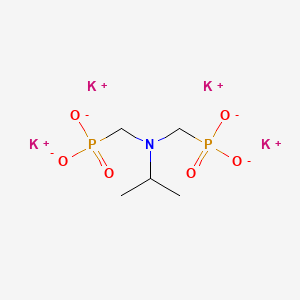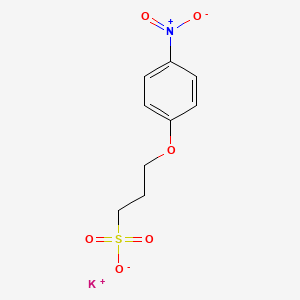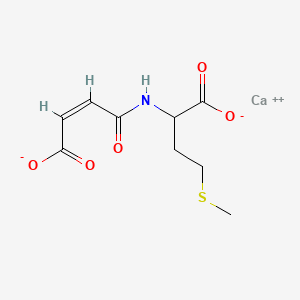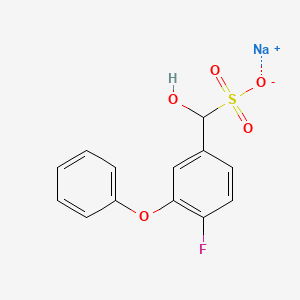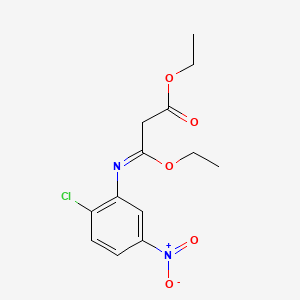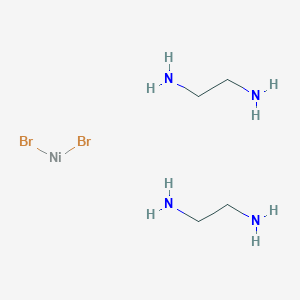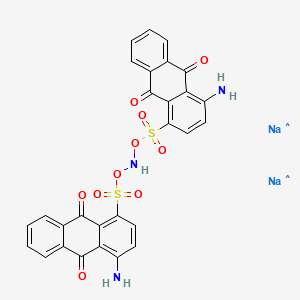
Disodium 1,1'-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two sodium ions, an imino group, and multiple aromatic rings with sulphonate groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) typically involves the reaction of 4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid with an appropriate imino compound under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the disodium salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters. The final product is purified through crystallization or filtration techniques to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving the use of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Disodium 4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate
- Disodium iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate)
- Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate)
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) distinct in its applications and effects.
Properties
CAS No. |
85305-22-2 |
|---|---|
Molecular Formula |
C28H17N3Na2O10S2 |
Molecular Weight |
665.6 g/mol |
InChI |
InChI=1S/C28H17N3O10S2.2Na/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)42(36,37)40-31-41-43(38,39)20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33;;/h1-12,31H,29-30H2;; |
InChI Key |
DWIJVXGEELMOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)S(=O)(=O)ONOS(=O)(=O)C4=C5C(=C(C=C4)N)C(=O)C6=CC=CC=C6C5=O)N.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


